5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

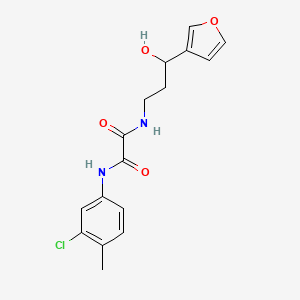

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “5-(3-chlorophenoxy)” and “1,3-dimethyl” parts suggest that it has a chlorophenoxy group and two methyl groups attached to the pyrazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of 1,3-diketones with hydrazine . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring with a chlorophenoxy group attached at the 5-position and two methyl groups attached at the 1 and 3 positions .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds. For instance, Quiroga et al. (2010) described the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction, used in synthesizing heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010). Similarly, Kumar et al. (2019) demonstrated the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles (Kumar et al., 2019).

Antioxidant Agent Synthesis

Prabakaran et al. (2021) explored the catalytic synthesis of novel chalcone derivatives using 5-chlorothiophen-2-yl-1H-pyrazole-4-carbaldehyde. These compounds exhibited potential as antioxidants (Prabakaran et al., 2021).

Structural Studies and Crystallography

Xu and Shi (2011) conducted a study on the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing insights into its molecular configuration (Xu & Shi, 2011). Cuartas et al. (2017) reported on the molecular structures and supramolecular assembly of reduced 3,4'-bipyrazoles derived from similar pyrazole precursors (Cuartas et al., 2017).

Sonogashira-Type Reactions

Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type reactions, leading to the production of pyrazolo[4,3-c]pyridines, important in medicinal chemistry (Vilkauskaitė et al., 2011).

Synthesis of Antihyperglycemic Agents

Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, exhibiting antihyperglycemic properties. These compounds were derived from 3-(6-substituted-2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehyde derivatives (Kenchappa et al., 2017).

Novel Synthesis Methods

Thakrar et al. (2012) reported the synthesis of 1,4-dihydropyridines bearing a pyrazole moiety in the 4-position, demonstrating an efficient synthesis method (Thakrar et al., 2012).

Review on Chemical Reactivity

Gouda et al. (2016) provided a comprehensive survey of the preparation methods and chemical reactivity of 5-chloropyrazole-4-carbaldehyde, highlighting its role as an important intermediate in synthesizing various heterocyclic systems (Gouda et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-4-9(13)6-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDGZRZKOITABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)

![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2686843.png)

![2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2686853.png)